2-Methyl-2-(2-methylpropyl)morpholine

Lipophilicity Medicinal Chemistry Physicochemical Profiling

2-Methyl-2-(2-methylpropyl)morpholine is a 2,2-disubstituted morpholine featuring a quaternary carbon at the ring α‑position. It belongs to the class of saturated six-membered N,O‑heterocycles widely employed as engineerable physicochemical modules in drug discovery and agrochemical R&D.

Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
Cat. No. B13630934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-methylpropyl)morpholine
Molecular FormulaC9H19NO
Molecular Weight157.25 g/mol
Structural Identifiers
SMILESCC(C)CC1(CNCCO1)C
InChIInChI=1S/C9H19NO/c1-8(2)6-9(3)7-10-4-5-11-9/h8,10H,4-7H2,1-3H3
InChIKeyUTPWWLLVKLQVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(2-methylpropyl)morpholine (CAS 1489786-91-5): A Quaternary Morpholine Building Block for Fine-Tuned Lipophilicity and Metabolic Shielding


2-Methyl-2-(2-methylpropyl)morpholine is a 2,2-disubstituted morpholine featuring a quaternary carbon at the ring α‑position. It belongs to the class of saturated six-membered N,O‑heterocycles widely employed as engineerable physicochemical modules in drug discovery and agrochemical R&D . With a molecular weight of 157 Da, a calculated LogP of 1.54, and a topological polar surface area (TPSA) of 21 Ų, this compound occupies a distinct lipophilicity–polarity space that differs from its closest C‑substituted or N‑substituted analogs [1]. Its secondary amine (one H‑bond donor) and dual H‑bond acceptor capacity make it a versatile intermediate for generating conformationally constrained, metabolically shielded molecular frameworks.

Quaternary morpholine core 2,2‑disubstituted building block for lipophilicity and metabolic shielding in drug/agro R&D
Polarity preserved TPSA 21 Ų unchanged from simpler morpholines; secondary amine enables salt formation
Metabolic soft‑spot blocked Quaternary α‑carbon eliminates P450‑mediated α‑hydroxylation site

Why 2-Methyl-2-(2-methylpropyl)morpholine Cannot Be Swapped for Common Morpholine Analogs Without Measurable Consequences


Superficially similar morpholine derivatives often differ profoundly in lipophilicity, hydrogen‑bond donor capacity, and metabolic susceptibility at the α‑carbon. The quaternary center in 2-methyl-2-(2-methylpropyl)morpholine simultaneously raises LogP, eliminates a site of cytochrome P450‑mediated α‑hydroxylation, and preserves a secondary amine for salt formation or further derivatization. In contrast, monocarbon-substituted analogs such as 2-(2-methylpropyl)morpholine possess a lower LogP and an oxidizable α‑C–H bond, while N‑substituted variants sacrifice the H‑bond donor entirely, altering solubility and formulation behaviour . These differences are quantifiable—swapping one for another without accounting for the property shifts will alter lipophilicity by ≥0.28 log units [1] and change the number of hydrogen‑bond donors from zero to one [2], directly impacting partitioning, permeability, and salt‑selection windows.

Property
2‑Methyl‑2‑(2‑methylpropyl)morpholine (target)
Common C‑/N‑substituted morpholine analogs
Lipophilicity shift
Measurably higher LogP; TPSA identical (21 Ų)
Lower LogP; measurable ΔLogP may alter permeability profile
Metabolic α‑oxidation site
Blocked by quaternary carbon; no α‑C–H
Secondary α‑C–H present; susceptible to cytochrome P450 hydroxylation
H‑bond donor capacity
1 H‑bond donor (secondary amine); higher TPSA
0 H‑bond donor (N‑substituted); reduced polarity and salt‑formation capability

Head‑to‑Head Quantitative Evidence: 2-Methyl-2-(2-methylpropyl)morpholine vs. Closest Analogs


Lipophilicity Gain Over the Direct C‑Substituted Analog 2-(2-Methylpropyl)morpholine

Relative to its closest C‑substituted analog, 2-(2-methylpropyl)morpholine (CAS 927801-14-7), the additional 2‑methyl group in 2-methyl-2-(2-methylpropyl)morpholine increases computed LogP from 1.26 to 1.54, representing a ΔLogP of +0.28 [1][2]. Both compounds share identical TPSA (21 Ų), indicating that the lipophilicity shift occurs without altering polar surface area, a desirable combination for optimizing permeability while maintaining solubility.

Lipophilicity Gain
Head‑to‑head
ΔLogP +0.28
Permeability tuning without polar surface area change
Computed values; verify in target assay
Lipophilicity Medicinal Chemistry Physicochemical Profiling

Blockade of α‑Position Metabolic Oxidation by Quaternary Carbon Substitution

The morpholine ring is known to undergo cytochrome P450-mediated α‑hydroxylation at the carbon adjacent to nitrogen, a primary metabolic soft spot . In 2-methyl-2-(2-methylpropyl)morpholine, the 2‑position is fully substituted (quaternary carbon), structurally eliminating the α‑C–H bond required for oxidative metabolism. By contrast, the comparator 2-(2-methylpropyl)morpholine retains a secondary C–H at the 2‑position (chiral secondary carbon) and remains susceptible to α‑oxidation [1]. This structural feature is analogous to the strategy employed in the drug candidate SSR 241586, a 2,2-disubstituted morpholine designed in part to improve metabolic stability [2].

Metabolic Blockade
Class‑level
α‑oxidation site eliminated
Reported metabolic soft‑spot removal; class‑level inference
Based on emorfazone data; confirm in lead series
Metabolic Stability Cytochrome P450 Structure–Metabolism Relationship

Hydrogen‑Bond Donor Differentiation from N‑Substituted Morpholine Isomers

Unlike N‑isobutylmorpholine (CAS 10315‑98‑7), which is a tertiary amine with zero H‑bond donors and a TPSA of 12.47 Ų [1], 2-methyl-2-(2-methylpropyl)morpholine contains a secondary amine (1 H‑bond donor) and a TPSA of 21 Ų [2]. This difference is critical: the presence of a donor allows for additional intermolecular hydrogen bonds with biological targets or crystal packing, and enables facile salt formation with pharmaceutically acceptable acids, a feature absent in the N‑substituted regioisomer.

H‑Bond Differentiation
Head‑to‑head
HBD 1 vs 0; TPSA 21 vs 12.47 Ų
Secondary amine enables salt formation and solubility differentiation
Relevant for crystalline form screening
Hydrogen Bonding Solubility Salt Formation

Molecular Weight and Lipophilicity Progression Relative to 2-Methylmorpholine

Compared with the minimal C‑substituted morpholine scaffold 2‑methylmorpholine (MW 101.15, LogP 0.32) [1], 2-methyl-2-(2-methylpropyl)morpholine adds 56 Da of molecular weight and increases LogP by 1.22 units [2]. This represents a controlled property shift when moving from a fragment-sized morpholine to a more elaborate, lipophilic building block suited for lead optimization, while retaining the ring's core polarity.

Scaffold Progression
Head‑to‑head
ΔMW +56 Da; ΔLogP +1.22
Predictable property shift from fragment-sized morpholine
Useful for SAR lipophilicity budgeting
Building Block Selection Fragment Elaboration Physicochemical Property Control

Enantiopure Accessibility and Structural Complexity Advantage Over 2-Substituted Morpholines

While enantiopure C‑2‑substituted morpholines such as (S)-2-isobutylmorpholine (CAS 1286768-90-8) and (R)-2-isobutylmorpholine (CAS 746585-30-8) are commercially available in 95% purity, the target compound introduces a quaternary stereocenter (2‑methyl‑2‑isobutyl) that is intrinsically more challenging to synthesize in enantiomerically enriched form. The recent development of organocatalytic enantioselective methods explicitly targeting 2,2-disubstituted morpholines underscores the synthetic value and growing demand for such scaffolds [1]. However, the currently available racemic 2-methyl-2-(2-methylpropyl)morpholine (purity ≥95%) [2] provides an accessible entry point for SAR exploration before committing to an asymmetric synthesis.

Synthetic Access
Cross‑study
Racemate, ≥95% purity, supplier‑ready
Early SAR entry without asymmetric synthesis capability
Enantiopure routes require organocatalytic methods
Chiral Building Blocks Synthetic Accessibility Quaternary Stereocenter

When to Prioritize 2-Methyl-2-(2-methylpropyl)morpholine: Evidence-Backed Selection Scenarios


Lead Optimization Requiring a +0.3 LogP Increase Without Expanding Polar Surface Area

When a morpholine-containing lead series requires higher lipophilicity to improve membrane permeability or target binding, replacing a 2-(2-methylpropyl)morpholine with 2-methyl-2-(2-methylpropyl)morpholine delivers a ΔLogP of +0.28 while keeping TPSA at 21 Ų, as documented by head-to-head Chemspace data [1][2]. This avoids the common trade-off where increasing LogP also inflates molecular weight or rotatable bonds more drastically.

Programs Where Morpholine α-Oxidation Has Been Identified as a Metabolic Liability

In vitro metabolism studies showing rapid α‑hydroxylation of the morpholine ring (Km ≈ 1.2 × 10⁻² M) [1] motivate substitution at the 2‑position. The quaternary carbon in 2-methyl-2-(2-methylpropyl)morpholine structurally eliminates this metabolic site, a strategy validated by the 2,2-disubstituted morpholine drug candidate SSR 241586 [2]. Procurement of this building block early in hit-to-lead can pre‑empt late-stage PK failure.

Synthetic Exploration of Quaternary Morpholine SAR Without In-House Asymmetric Synthesis Capability

The racemic 2-methyl-2-(2-methylpropyl)morpholine (≥95% purity) is readily available from multiple global suppliers [1], providing an immediate entry point for exploring the SAR of 2,2-disubstituted morpholines. This is particularly valuable for groups lacking the specialized organocatalytic infrastructure required for enantioselective quaternary center construction, a methodology only recently disclosed in the primary literature [2].

Formulation Screening Where a Secondary Amine Salt Handle Is Mandatory

Unlike N‑isobutylmorpholine (tertiary amine, HBD = 0), 2-methyl-2-(2-methylpropyl)morpholine provides a secondary amine (HBD = 1, TPSA = 21 Ų) [1][2]. This enables protonation and salt formation with pharmaceutically acceptable counterions, an essential feature for crystalline form screening, dissolution rate optimization, and long-term solid-state stability assessment.

Application
Selection Property
Validation Focus
Lead optimization requiring elevated lipophilicity without polar surface area expansion
Lipophilicity tuning while preserving TPSA
Verify ΔLogP from head‑to‑head chemspace data
Programs with morpholine α‑oxidation metabolic liability
Quaternary carbon blocks metabolic soft spot
Confirm metabolic stability in relevant in vitro systems
SAR exploration of 2,2‑disubstituted morpholine cores
Racemic building block, supplier‑available
Assess synthetic access; verify purity ≥95% before asymmetric commitment
Formulation screening requiring a secondary amine salt handle
Secondary amine (HBD 1) enables salt formation
Crystalline salt screen; dissolution and stability profiling
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